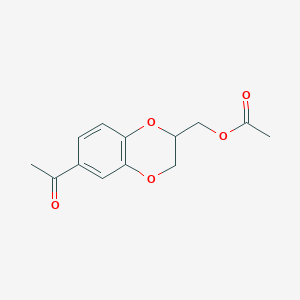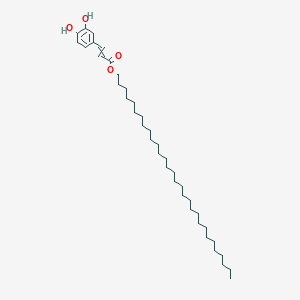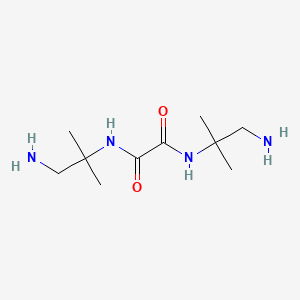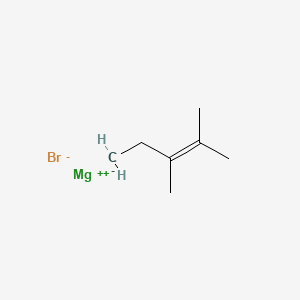
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a phenanthroline core, a carboxamide group, and a dimethylaminoethyl side chain. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline-2-carboxylic acid, which is then reacted with N-(2-(dimethylamino)ethyl)amine under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced amide compounds.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and cancer cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide involves its interaction with molecular targets such as DNA and metal ions. As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, disrupting the replication process. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA intercalator with similar properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry with different applications.
N,N-Dimethylaminoethanol: A simpler compound with applications in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide stands out due to its phenanthroline core, which provides unique electronic properties and enhances its ability to interact with DNA and metal ions. This makes it particularly valuable in research focused on DNA interactions and coordination chemistry.
Propiedades
Número CAS |
131862-18-5 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-1,10-phenanthroline-2-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-21(2)11-10-19-17(22)14-8-7-13-6-5-12-4-3-9-18-15(12)16(13)20-14/h3-9H,10-11H2,1-2H3,(H,19,22) |
Clave InChI |
PWAJWEKJZYNDMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)




![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)




